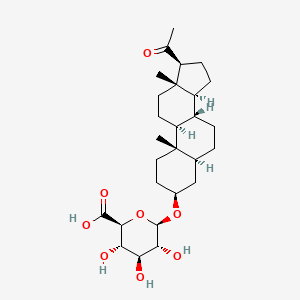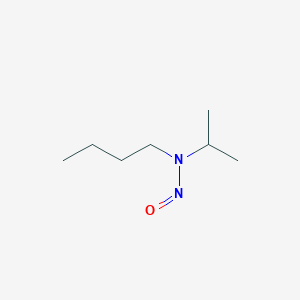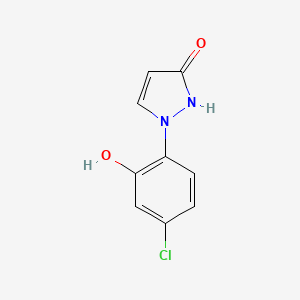![molecular formula C24H25ClN4OS B13420648 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one is a complex organic molecule known for its significant pharmacological properties. It is commonly referred to as ziprasidone , a well-known antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one involves multiple steps, starting with the preparation of the benzisothiazole moiety. One common method includes the reaction of 1,2-benzisothiazole-3-carboxylic acid with nitric acid, sulfuric acid, and acetic acid, followed by bromination . The final step involves the coupling of the benzisothiazole derivative with the indole derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: Oxidation at the sulfur atom results in the formation of sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can modify the benzisothiazole ring.
Substitution: Substitution reactions on the piperazine ring and the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, with temperature and pH being critical factors .
Major Products Formed
Major products formed from these reactions include various oxidized and reduced derivatives of the parent compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one: has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one involves its interaction with various neurotransmitter receptors in the brain. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps in alleviating symptoms of schizophrenia and bipolar disorder . Additionally, it inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo Ziprasidone: A derivative of ziprasidone with similar pharmacological properties.
Ziprasidone EP Impurity B: Another related compound used in research.
Uniqueness
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one: is unique due to its specific combination of benzisothiazole and indole moieties, which contribute to its potent antipsychotic and antidepressant effects .
Eigenschaften
Molekularformel |
C24H25ClN4OS |
|---|---|
Molekulargewicht |
453.0 g/mol |
IUPAC-Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-3-propan-2-ylidene-1H-indol-2-one |
InChI |
InChI=1S/C24H25ClN4OS/c1-15(2)22-18-13-16(19(25)14-20(18)26-24(22)30)7-8-28-9-11-29(12-10-28)23-17-5-3-4-6-21(17)31-27-23/h3-6,13-14H,7-12H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
MDQHOEPLOWZSDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2=C(C=C(C(=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54)Cl)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)




![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)

![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

